molecular formula C14H12N2O4S2 B14408298 2,4-Di(methanesulfonyl)-6-phenylpyridine-3-carbonitrile CAS No. 84671-65-8

2,4-Di(methanesulfonyl)-6-phenylpyridine-3-carbonitrile

Cat. No.: B14408298
CAS No.: 84671-65-8
M. Wt: 336.4 g/mol
InChI Key: XQNOJWKNGZJLER-UHFFFAOYSA-N
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Description

2,4-Di(methanesulfonyl)-6-phenylpyridine-3-carbonitrile is an organic compound with a complex structure that includes a pyridine ring substituted with methanesulfonyl and phenyl groups, as well as a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di(methanesulfonyl)-6-phenylpyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution of a suitable pyridine derivative with methanesulfonyl chloride in the presence of a base. The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, and the carbonitrile group can be added through a cyanation reaction using a reagent like sodium cyanide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction efficiency. Solvent recovery and purification steps are also crucial to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,4-Di(methanesulfonyl)-6-phenylpyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-Di(methanesulfonyl)-6-phenylpyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Di(methanesulfonyl)-6-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl groups can act as electrophilic centers, facilitating the formation of covalent bonds with nucleophilic sites on proteins. This can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Di(methanesulfonyl)-6-phenylpyridine-3-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both methanesulfonyl and carbonitrile groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .

Properties

CAS No.

84671-65-8

Molecular Formula

C14H12N2O4S2

Molecular Weight

336.4 g/mol

IUPAC Name

2,4-bis(methylsulfonyl)-6-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C14H12N2O4S2/c1-21(17,18)13-8-12(10-6-4-3-5-7-10)16-14(11(13)9-15)22(2,19)20/h3-8H,1-2H3

InChI Key

XQNOJWKNGZJLER-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=NC(=C1C#N)S(=O)(=O)C)C2=CC=CC=C2

Origin of Product

United States

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